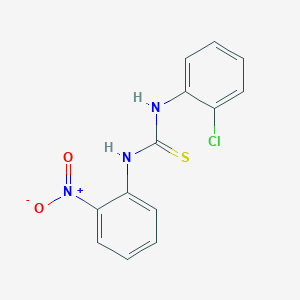
5-(2,3-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(2,3-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound is also known as DIBO and has been found to possess potent biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 5-(2,3-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It can also induce apoptosis in cancer cells by activating caspases. Additionally, it can disrupt bacterial cell walls and inhibit bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,3-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one can modulate various biochemical and physiological processes. It can reduce the production of pro-inflammatory cytokines and chemokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. It can also induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, it can inhibit bacterial growth by disrupting bacterial cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has been optimized for high yield and purity. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 5-(2,3-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one. One direction is to further investigate its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases such as arthritis and asthma. Another direction is to study its anti-cancer properties in more detail and evaluate its potential as a cancer therapeutic. Additionally, there is a need to explore its potential as an antibacterial agent and to investigate its mechanism of action in more detail. Finally, there is a need to optimize its synthesis method and improve its solubility in aqueous solutions for more efficient use in experiments.
Conclusion:
In conclusion, 5-(2,3-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one is a promising chemical compound with potent biological activities. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. The optimized synthesis method and improved solubility in aqueous solutions will make it more efficient for use in experiments.
Aplicaciones Científicas De Investigación
5-(2,3-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that it possesses anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-bacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
(5E)-2-amino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-3-1-2-5(8(6)12)4-7-9(15)14-10(13)16-7/h1-4H,(H2,13,14,15)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREWEALHSNECKR-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/2\C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4792627.png)

![ethyl 4-(4-isobutylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4792631.png)
![ethyl 5-[(diethylamino)carbonyl]-2-[(ethoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4792633.png)
![2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4792634.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4792641.png)
![5-methoxy-2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4792645.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4792649.png)
![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4792655.png)


![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)
![3-[1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4792684.png)
